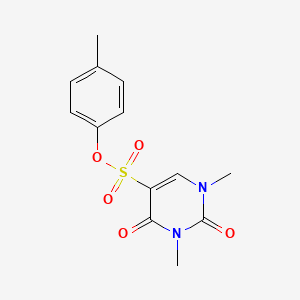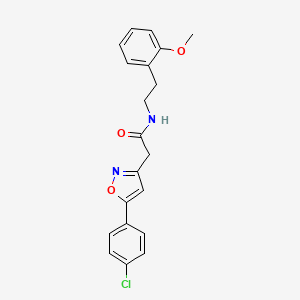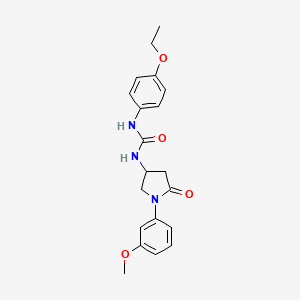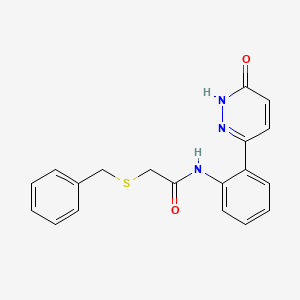![molecular formula C16H9Cl2N5O2 B2962722 N-(2,5-二氯苯基)-5-羟基[1,2,3]三唑并[1,5-a]喹唑啉-3-甲酰胺 CAS No. 1040694-52-7](/img/structure/B2962722.png)
N-(2,5-二氯苯基)-5-羟基[1,2,3]三唑并[1,5-a]喹唑啉-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Quinazolines are another class of compounds that are used as a central structural component in a number of drug classes .
Synthesis Analysis
Triazoles can be synthesized through a variety of methods. One common method involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Quinazolinones can be synthesized by the reaction of anthranilic acid with excess formamide .Molecular Structure Analysis
In the five-membered aromatic azole chain, triazole compounds contain two carbon and three nitrogen atoms . The molecular formula of a triazole is C2H3N3 .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions. For example, they can react with benzhydrazide and hydrazine hydrate to give the corresponding pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines .科学研究应用
Anticancer Applications
Quinazoline derivatives have been extensively studied for their anticancer properties. They can act as kinase inhibitors, interfering with cell signaling pathways that are often dysregulated in cancer cells. For example, compounds like erlotinib and gefitinib target the epidermal growth factor receptor (EGFR) and are used in the treatment of lung and pancreatic cancers .
Antimicrobial and Antifungal Activities
These compounds exhibit significant antimicrobial and antifungal activities. They can be designed to target specific bacterial enzymes or fungal structures, disrupting their growth and survival .
Cardiovascular Effects
Quinazoline derivatives can have hypotensive effects, acting as vasodilators to lower blood pressure. They may also possess antiplatelet properties, reducing the risk of thrombosis .
CNS Activities
Some quinazoline derivatives are known for their central nervous system (CNS) effects, such as anticonvulsant and sedative properties. They can modulate neurotransmitter systems to exert these effects .
Immunomodulatory Effects
These compounds can influence the immune system, potentially serving as immunosuppressants or immunostimulants depending on their structure and target .
Metabolic Disorders
Quinazoline derivatives may also be used in the management of metabolic disorders due to their hypolipidemic activities, which can help in controlling cholesterol levels .
安全和危害
未来方向
属性
IUPAC Name |
N-(2,5-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N5O2/c17-8-5-6-10(18)11(7-8)19-16(25)13-14-20-15(24)9-3-1-2-4-12(9)23(14)22-21-13/h1-7,22H,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJILYCHKOPTEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C(=O)NC4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2962640.png)


![5-[4-(4-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2962646.png)
![(E)-N-[3-(3-Cyanopropoxy)pyridin-2-YL]-2-phenylethenesulfonamide](/img/structure/B2962647.png)
![Ethyl 1-[(3-nitrophenyl)methyl]piperidine-4-carboxylate](/img/structure/B2962648.png)
![N-cyclopentyl-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2962650.png)
![N-(4-fluorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2962652.png)

![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2962656.png)
![7-butyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2962657.png)

